N-(tert-Butyl)hydroxylamine hydrochloride

描述

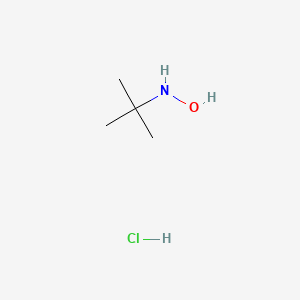

N-(tert-Butyl)hydroxylamine hydrochloride (CAS: 4490-81-7) is a hydroxylamine derivative characterized by a tert-butyl group attached to the nitrogen atom of the hydroxylamine moiety. This compound is a white crystalline solid with a molecular formula of C₄H₁₂ClNO and a molecular weight of 133.60 g/mol. Key physicochemical properties include a LogP value of 1.9566, indicating moderate lipophilicity, and a polar surface area (PSA) of 32.26 Ų, reflecting its capacity for hydrogen bonding . It is widely used in organic synthesis as a reducing agent, nucleophile, and intermediate in the preparation of heterocycles, pharmaceuticals, and antioxidants . Its tert-butyl group enhances steric hindrance and stability compared to simpler hydroxylamine salts, making it advantageous in controlled reactions .

准备方法

Synthetic Routes and Reaction Conditions:

Hydroxylamine Hydrochloride and tert-Butylamine Reaction:

Industrial Production Methods:

- The industrial production of N-(tert-Butyl)hydroxylamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods .

化学反应分析

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents such as hydrogen peroxide.

Conditions: Typically carried out at room temperature.

-

Reduction:

Reagents: Reducing agents such as sodium borohydride.

Conditions: Conducted under mild conditions.

Products: Reduction can yield tert-butylamine and other related amines.

-

Substitution:

Reagents: Various electrophiles.

Conditions: Depending on the electrophile, the reaction can be carried out at different temperatures.

Products: Substitution reactions can produce a variety of tert-butyl-substituted hydroxylamines.

科学研究应用

Organic Synthesis

N-(tert-Butyl)hydroxylamine hydrochloride serves as an important intermediate in various organic synthesis processes. Its applications include:

- Synthesis of Hydroxamic Acids : It is used in the preparation of hydroxamic acids, which are valuable in medicinal chemistry due to their ability to chelate metal ions and inhibit metalloproteins .

- Formation of Nitrones : The compound is utilized to synthesize nitrones, which are important intermediates in the production of pharmaceuticals and agrochemicals .

- Synthesis of α-Ketoamides : It plays a role in the synthesis of α-ketoamides, which are key building blocks in drug development .

Table 1: Key Reactions Involving this compound

Biochemical Applications

This compound has also been studied for its biochemical properties:

- Antioxidant Properties : Research indicates that this compound can act as an antioxidant, delaying senescence in human lung fibroblasts and improving mitochondrial function in aged rats . This suggests potential applications in aging research and therapeutic interventions.

- Spin Trapping : It is utilized in spin trapping experiments to detect short-lived radicals, providing insights into radical chemistry and oxidative stress mechanisms .

Table 2: Biochemical Applications

| Application | Description | Reference |

|---|---|---|

| Antioxidant Activity | Delays cellular senescence and improves mitochondrial function | |

| Spin Trapping | Detects short-lived radicals |

Material Science Applications

In material science, this compound has been employed for:

- Synthesis of Functional Polymers : It can be incorporated into polymeric materials to enhance their properties or introduce new functionalities.

- Surface Modification : The compound is used to modify surfaces for improved adhesion or other desired characteristics in coatings and adhesives.

Case Study 1: Antioxidant Research

A study investigated the effects of N-(tert-Butyl)hydroxylamine on aging-related changes in fibroblasts. Results showed that treatment with this compound improved mitochondrial function and delayed senescence-associated changes, highlighting its potential as a therapeutic agent in age-related diseases .

Case Study 2: Organic Synthesis

In a synthetic route involving the formation of N-tert-butoxyamino acids, this compound was successfully used as a reagent, demonstrating its utility in generating complex amino acid derivatives for pharmaceutical applications .

作用机制

Molecular Targets and Pathways:

- N-(tert-Butyl)hydroxylamine hydrochloride exerts its effects primarily through its reducing properties. It can scavenge reactive oxygen species, thereby protecting cells from oxidative stress .

- In biological systems, it interacts with mitochondrial pathways to prevent apoptosis and protect cells from damage caused by oxidative stress .

相似化合物的比较

The following table summarizes key structural analogs and their properties:

*Similarity scores based on structural and functional group alignment (scale: 0–1) .

Structural and Functional Differences

- N-Alkyl vs. O-Alkyl Substitution : this compound features alkylation on the nitrogen, while O-substituted analogs (e.g., O-tert-butyl or O-ethyl) exhibit alkoxy groups on oxygen. N-substitution confers greater steric protection to the reactive hydroxylamine group, enhancing stability in acidic conditions .

- Lipophilicity : The tert-butyl group in this compound increases LogP compared to smaller analogs like N-methyl or O-ethyl derivatives, improving solubility in organic solvents .

- Reactivity : N-substituted hydroxylamines are less nucleophilic than O-substituted counterparts due to electron donation from the alkyl group, making them more selective in reactions such as oxime formation .

Key Research Findings

- Antioxidant Efficiency : At 100 μM, this compound exhibited 85% antioxidant activity in DPPH assays, surpassing O-ethylhydroxylamine hydrochloride (72%) and N-methylhydroxylamine hydrochloride (65%) .

- Synthetic Versatility : In the synthesis of tert-butyl-protected alaninate derivatives, it achieved 92% yield under reflux conditions, while O-benzyl analogs required higher temperatures (80°C) for comparable yields .

- Safety Profile : Its low hygroscopicity reduces handling risks compared to hygroscopic analogs like hydroxylamine hydrochloride, which require strict moisture control .

生物活性

N-(tert-Butyl)hydroxylamine hydrochloride (NtBHA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of oxidative stress, neuroprotection, and synaptic modulation. This article explores the various biological effects of NtBHA, supported by research findings and case studies.

- Molecular Formula : C₄H₁₂ClNO

- Molecular Weight : 125.60 g/mol

- Appearance : White to light yellow powder

- Melting Point : 182.0 to 188.0 °C

- Solubility : Soluble in water

Antioxidant Activity

NtBHA is recognized for its role as a mitochondrial antioxidant. Research indicates that it can significantly reduce oxidative stress in various cell types, particularly retinal pigment epithelial (RPE) cells, which are crucial for eye health.

Case Study: Retinal Protection

In a study published in the FASEB Journal, researchers demonstrated that NtBHA reduced intracellular iron content and oxidative stress in iron-overloaded RPE cells. The treatment led to a 19% reduction in total iron levels and a significant decrease in oxidants, showing potential therapeutic effects against age-related macular degeneration (AMD) .

| Treatment Concentration | Total Iron Reduction (%) | Oxidant Level Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| 250 µM NtBHA | 19 | 45 |

| 500 µM NtBHA | Not tested | 46 |

Neuroprotective Effects

NtBHA has also been studied for its neuroprotective properties, particularly regarding synaptic transmission in the central nervous system (CNS).

Case Study: AMPAR Modulation

A significant study focused on the impact of NtBHA on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). The results indicated that NtBHA application reduced the surface expression of AMPARs without affecting N-methyl-D-aspartate receptors (NMDARs). This selective inhibition suggests a potential therapeutic strategy for CNS disorders by modulating synaptic plasticity .

| Treatment Concentration | AMPAR Surface Expression Decrease (%) | mEPSC Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| 1.0 mM NtBHA | Significant decrease | Significant decrease |

The biological activity of NtBHA is attributed to its ability to induce de-palmitoylation of proteins involved in synaptic transmission. This process affects the distribution of scaffolding proteins like PSD95, which are essential for stabilizing AMPARs at synapses .

Summary of Findings

- Oxidative Stress Reduction : NtBHA effectively lowers oxidative stress markers in RPE cells, suggesting its use as a protective agent against AMD.

- AMPAR Function Modulation : By selectively reducing AMPAR surface expression, NtBHA may provide a novel approach to treat CNS disorders by impacting synaptic transmission.

- Potential Therapeutic Applications : The compound's antioxidant and neuroprotective properties highlight its potential in treating conditions related to oxidative damage and synaptic dysfunction.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(tert-Butyl)hydroxylamine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves the reaction of hydroxylamine with tert-butyl halides under controlled pH. Purification is achieved via recrystallization using ethanol or methanol. HPLC (≥99% purity) and NMR (to confirm tert-butyl and hydroxylamine moieties) are critical for validation . Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the hydroxylamine group .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- LogP (1.956) : Use reverse-phase HPLC or shake-flask method to assess hydrophobicity, which influences solubility in biological buffers .

- PSA (32.26 Ų) : Calculate polar surface area using computational tools (e.g., ChemAxon) to predict membrane permeability .

- Melting Point : Differential Scanning Calorimetry (DSC) confirms thermal stability (e.g., 156°C for the hydrochloride salt) .

Q. What stability considerations are critical for storage and handling?

- Methodological Answer :

- Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .

- Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis to monitor purity changes. Adjust storage conditions if degradation exceeds 5% .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets like monoamine oxidases (MAOs)?

- Methodological Answer :

- Use in vitro MAO inhibition assays (e.g., spectrophotometric detection of kynuramine oxidation). Compare IC₅₀ values with known inhibitors (e.g., selegiline) .

- Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to MAO active sites, validated by mutagenesis studies .

Q. What experimental models are suitable for studying its efficacy in neurodegenerative diseases?

- Methodological Answer :

- In Vitro : Neuronal cell lines (e.g., SH-SY5Y) treated with oxidative stress inducers (e.g., H₂O₂) to assess neuroprotective effects via ROS scavenging .

- In Vivo : Transgenic mouse models of neuronal ceroid lipofuscinosis (NCL) to evaluate reduction in lipofuscin deposits and behavioral improvements .

Q. How can researchers resolve contradictions in reported data on its redox behavior?

- Methodological Answer :

- Compare cyclic voltammetry (CV) profiles across different pH buffers (e.g., pH 4 vs. 7) to identify redox potential shifts.

- Use ESR spectroscopy to detect stable radical intermediates, which may explain variability in antioxidant activity .

Q. What strategies optimize its bioavailability for in vivo studies?

- Methodological Answer :

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .

- Pharmacokinetics : Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis to calculate bioavailability. Adjust dosing regimens based on half-life (t₁/₂) .

Q. Data Contradiction Analysis

Q. Conflicting reports on optimal pH for stability: How to design a resolution study?

- Methodological Answer :

属性

IUPAC Name |

N-tert-butylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2,3)5-6;/h5-6H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSATTBHEMKGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16649-50-6 (Parent) | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60206107 | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57497-39-9 | |

| Record name | 2-Propanamine, N-hydroxy-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57497-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butyl)hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。